N-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxol moiety, a fluorophenyl group, and an imidazo[2,1-b]thiazole core
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is chemically synthesized and does not appear to have been extensively studied
Mode of Action
It’s worth noting that compounds with similar structures have been used as modulators of atp-binding cassette transporters . This suggests that the compound might interact with its targets in a similar way, but this is purely speculative and requires further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide typically involves multiple steps, starting with the construction of the imidazo[2,1-b]thiazole core. This can be achieved through a cyclization reaction involving thioamides and amines under acidic conditions
Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, N-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide has shown potential as a bioactive molecule. It can be used to study biological pathways and interactions with various biomolecules.
Medicine: The compound has been investigated for its medicinal properties, particularly in the context of cancer therapy. Its ability to interact with specific molecular targets makes it a candidate for the development of new anticancer drugs.
Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for the creation of high-performance materials.
Comparison with Similar Compounds
N-(benzo[d][1,3]dioxol-5-yl)-acetylthiazole-3-carboxamide
N-(benzo[d][1,3]dioxol-5-yl)-thioacetamide
N-(benzo[d][1,3]dioxol-5-yl)-propionic acid
Uniqueness: N-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide stands out due to its unique combination of functional groups and structural features. This distinctiveness allows for a broader range of applications and interactions compared to similar compounds.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3O3S/c20-12-3-1-11(2-4-12)14-8-23-15(9-27-19(23)22-14)18(24)21-13-5-6-16-17(7-13)26-10-25-16/h1-9H,10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXUAMUMIVZYMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CSC4=NC(=CN34)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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